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molecular formula C8H11BO3 B1303774 4-Methoxy-2-methylphenylboronic acid CAS No. 208399-66-0

4-Methoxy-2-methylphenylboronic acid

Cat. No. B1303774
M. Wt: 165.98 g/mol
InChI Key: AMSQNQJCBXQYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06914074B2

Procedure details

The title compound was prepared by reacting 4-bromo-3-methylanisole (10 g, 0.050 mol) with n-butyl lithium (24 mL of 2.5 M solution in hexane, 0.055 mol) followed by triisopropyl borate (57.7 mL, 47.02 g, 0.25 mol) according to method F to yield 5.7 g (69%) of a white solid: MS (ESI) m/z 313 (2M−H2O—H)−.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
57.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH3:10].C([Li])CCC.[B:16](OC(C)C)([O:21]C(C)C)[O:17]C(C)C>>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([B:16]([OH:21])[OH:17])=[C:3]([CH3:10])[CH:4]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)C
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
57.7 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=C1)B(O)O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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